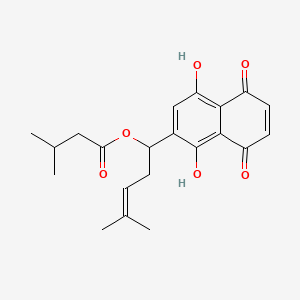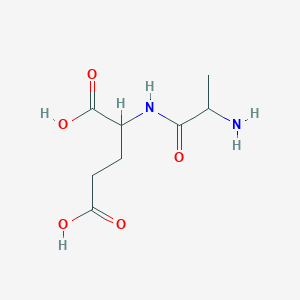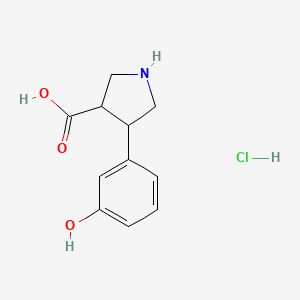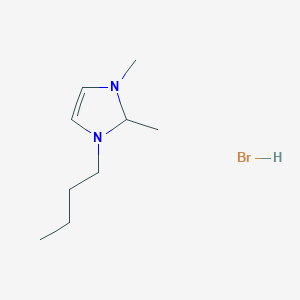
1-butyl-2,3-dimethyl-2H-imidazole;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2,3-dimethyl-2H-imidazole;hydrobromide is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2,3-dimethyl-2H-imidazole;hydrobromide typically involves the alkylation of 2,3-dimethylimidazole with butyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2,3-dimethyl-2H-imidazole;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the imidazole compound.
Substitution: Substituted imidazole derivatives with different functional groups.
Scientific Research Applications
1-Butyl-2,3-dimethyl-2H-imidazole;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cyclization and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
Mechanism of Action
The mechanism of action of 1-butyl-2,3-dimethyl-2H-imidazole;hydrobromide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cell membranes, leading to increased permeability and disruption of cellular functions. It may also inhibit specific enzymes or signaling pathways, contributing to its antimicrobial and therapeutic effects.
Comparison with Similar Compounds
- 1-Butyl-2,3-dimethylimidazolium chloride
- 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate
- 1-Butyl-2,3-dimethylimidazolium dihydrophosphate
Comparison: 1-Butyl-2,3-dimethyl-2H-imidazole;hydrobromide is unique due to its specific bromide counterion, which can influence its solubility, reactivity, and overall properties. Compared to its chloride and hexafluorophosphate counterparts, the hydrobromide form may exhibit different chemical behaviors and applications, making it a valuable compound for specific research and industrial purposes.
Properties
Molecular Formula |
C9H19BrN2 |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-butyl-2,3-dimethyl-2H-imidazole;hydrobromide |
InChI |
InChI=1S/C9H18N2.BrH/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-9H,4-6H2,1-3H3;1H |
InChI Key |
UGHBKTSSBSCAMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CN(C1C)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


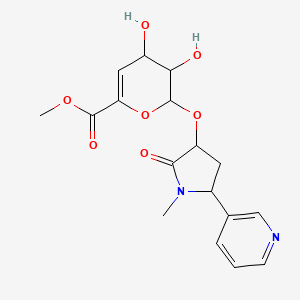
![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12322853.png)
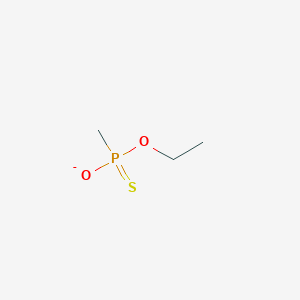
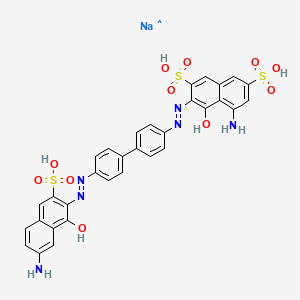
![6-Methyl-2-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/structure/B12322868.png)

![5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12322874.png)
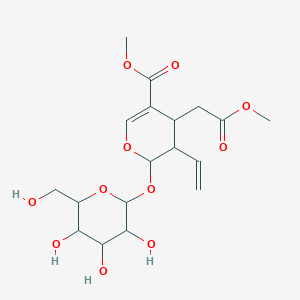
![6-[(5,19-Dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-9,11,13-trien-8-yl)oxy]-4-methoxy-2-methyloxan-3-ol](/img/structure/B12322897.png)
![13-Hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B12322901.png)
